molecular formula C8H10N2O B2929315 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile CAS No. 1462287-25-7

3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile

Cat. No. B2929315
Key on ui cas rn: 1462287-25-7
M. Wt: 150.181
InChI Key: BRLOYDKKQPQELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09187453B2

Procedure details

To a solution of ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropylbutanoate (45 g) obtained in Step B of Example 103 in tetrahydrofuran (1.2 L) was added sodium hydride (60% in mineral oil, 7.3 g) in an ice bath, and the mixture was stirred at room temperature for 2 hr. To the reaction mixture was added saturated aqueous ammonium chloride solution (100 mL), the solvent (tetrahydrofuran) was evaporated under reduced pressure, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (18 g).
Name
ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropylbutanoate
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][C:11]([C:20]#[N:21])([CH:17]1[CH2:19][CH2:18]1)[C:12](OCC)=[O:13])=O)(C)(C)C.[H-].[Na+].[Cl-].[NH4+]>O1CCCC1>[CH:17]1([C:11]2([C:20]#[N:21])[CH2:10][CH2:9][NH:8][C:12]2=[O:13])[CH2:19][CH2:18]1 |f:1.2,3.4|

Inputs

Step One
Name
ethyl 4-((tert-butoxycarbonyl)amino)-2-cyano-2-cyclopropylbutanoate
Quantity
45 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC(C(=O)OCC)(C1CC1)C#N
Name
Quantity
7.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent (tetrahydrofuran) was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1(C(NCC1)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.